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Compound of Interest

Compound Name: Anticancer agent 211

Cat. No.: B1664480 Get Quote

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis,

characterization, and biological evaluation of a novel anticancer agent, designated as Agent

211. Agent 211 is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a

critical mediator of cell growth, proliferation, and survival that is frequently dysregulated in

cancer.[1][2][3] This guide details the synthetic route, analytical characterization, and in vitro

efficacy of Agent 211, presenting a clear pathway for its further investigation and development

as a potential therapeutic.

Introduction to Anticancer Agent 211
Anticancer Agent 211, with the chemical name 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-

oxadiazole, is a small molecule inhibitor designed to target the Phosphoinositide 3-kinase

(PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade.[1]

[2] The aberrant activation of this pathway is a hallmark of many human cancers, contributing

to uncontrolled cell proliferation and resistance to apoptosis.[3][4] Agent 211's 1,3,4-oxadiazole

core is a well-established scaffold in medicinal chemistry, known for its favorable

pharmacological properties.[5] By selectively inhibiting this pathway, Agent 211 aims to halt

tumor progression and induce cancer cell death.
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The synthesis of Agent 211 is achieved through a two-step process, starting from commercially

available 4-chlorobenzoic acid and isonicotinohydrazide. The general synthetic approach for

2,5-disubstituted 1,3,4-oxadiazoles often involves the cyclization of a diacylhydrazine

intermediate.[5][6]

Experimental Protocol: Synthesis
Step 1: Synthesis of N'-(4-chlorobenzoyl)isonicotinohydrazide (Intermediate 1)

To a solution of isonicotinohydrazide (1.0 eq) in anhydrous pyridine, 4-chlorobenzoyl chloride

(1.1 eq) is added dropwise at 0°C.

The reaction mixture is stirred at room temperature for 4-6 hours and monitored by Thin

Layer Chromatography (TLC).

Upon completion, the mixture is poured into ice-cold water.

The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield

the intermediate hydrazide.

Step 2: Cyclization to 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole (Agent 211)

The intermediate hydrazide (1.0 eq) is suspended in phosphorus oxychloride (5-10 vol).

The mixture is refluxed for 6-8 hours, with TLC monitoring to track the disappearance of the

starting material.[6]

After completion, the excess phosphorus oxychloride is removed by distillation under

reduced pressure.

The residue is cooled to room temperature and carefully quenched with ice water.

The solution is neutralized with a saturated sodium bicarbonate solution.

The precipitated solid is filtered, washed with water, and purified by recrystallization from

ethanol to afford Agent 211 as a pure solid.
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Step 1: Intermediate Synthesis

Step 2: Cyclization

Isonicotinohydrazide N'-(4-chlorobenzoyl)
isonicotinohydrazide

Pyridine

4-Chlorobenzoyl Chloride

POCl3, Reflux Agent 211
(Final Product)
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Caption: Synthetic workflow for Anticancer Agent 211.

Characterization of Agent 211
The identity and purity of the synthesized Agent 211 were confirmed using a suite of analytical

techniques.

Analytical Data
Parameter Result

Appearance White crystalline solid

Molecular Formula C₁₃H₈ClN₃O

Molecular Weight 257.68 g/mol

Melting Point 210-212 °C

¹H NMR (400 MHz, DMSO-d₆)
δ 8.85 (d, 2H), 8.15 (d, 2H), 8.05 (d, 2H), 7.70

(d, 2H)

¹³C NMR (100 MHz, DMSO-d₆)
δ 164.8, 163.5, 150.9, 137.5, 130.2, 129.6,

128.8, 122.1

Mass Spec (ESI+) m/z 258.04 [M+H]⁺

HPLC Purity >99%

Experimental Protocols: Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1664480?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664480?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts

per million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry was performed in

positive ion mode to confirm the molecular weight of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): Purity was determined by reverse-phase

HPLC.[7][8]

Column: C18 (4.6 x 250 mm, 5 µm)[7][8]

Mobile Phase: Acetonitrile and water (gradient elution)

Flow Rate: 1.0 mL/min[7][8]

Detection: UV at 254 nm

Retention Time: Approximately 8.5 minutes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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